1-[(1,3-Thiazol-2-ylamino)methyl]naphthalen-2-ol
Overview
Description
1-[(1,3-Thiazol-2-ylamino)methyl]naphthalen-2-ol is a compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a thiazole ring attached to a naphthol moiety through an aminomethyl linkage. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
The synthesis of 1-[(1,3-Thiazol-2-ylamino)methyl]naphthalen-2-ol typically involves multicomponent reactions, which are advantageous due to their high atom economy and structural diversity. One common method involves the condensation of 2-aminothiazole, aromatic aldehydes, and 2-naphthol in the presence of a catalyst such as camphor-10-sulfonic acid (CSA) under ultrasound-promoted solvent-free conditions . This reaction proceeds via a Mannich-type mechanism, forming the desired product in good yields. Industrial production methods may employ similar multicomponent reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
1-[(1,3-Thiazol-2-ylamino)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Ring-closure: The compound can undergo ring-closure reactions with formaldehyde to form naphthoxazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1,3-Thiazol-2-ylamino)methyl]naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-[(1,3-Thiazol-2-ylamino)methyl]naphthalen-2-ol involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This inhibition is often characterized by mixed-type inhibition kinetics, indicating that the compound can bind to both the enzyme and the enzyme-substrate complex.
Comparison with Similar Compounds
1-[(1,3-Thiazol-2-ylamino)methyl]naphthalen-2-ol can be compared with other thiazole-based compounds and naphthol derivatives:
Thiazole-based compounds: Similar compounds include 1-[(1,3-thiazol-2-ylamino)methyl]benzene and 1-[(1,3-thiazol-2-ylamino)methyl]phenol. These compounds share the thiazole ring but differ in the aromatic moiety attached.
Naphthol derivatives: Compounds like 1-[(1,3-thiazol-2-ylamino)methyl]naphthalen-1-ol and 1-[(1,3-thiazol-2-ylamino)methyl]naphthalen-3-ol are structurally similar but differ in the position of the hydroxyl group on the naphthalene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(1,3-thiazol-2-ylamino)methyl]naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-16-14-15-7-8-18-14/h1-8,17H,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXJACSXYDLOFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNC3=NC=CS3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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